molecular formula C17H12N2S2 B5783902 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile

2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile

Cat. No. B5783902
M. Wt: 308.4 g/mol
InChI Key: HAMIATGELIRABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile, also known as MPTN, is a chemical compound that has shown promising results in scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. This compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and proliferation. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, protection against oxidative stress, and inhibition of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit cell growth and proliferation. In neuronal cells, this compound has been shown to protect against oxidative stress and prevent neurodegeneration. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile in lab experiments is its specificity and potency. This compound has been shown to selectively inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. In addition, this compound has also been shown to have high potency, allowing for the use of lower concentrations in experiments. One of the limitations of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to dissolve in cell culture media and other experimental solutions.

Future Directions

There are several future directions for 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile research, including the development of novel this compound derivatives with improved solubility and potency, the study of this compound in various animal models of disease, and the investigation of this compound in combination with other drugs for the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields, including cancer research, neuroprotection, and as an anti-inflammatory agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research fields. Its specificity and potency make it a useful tool for studying the mechanisms of various diseases, and its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields.

Synthesis Methods

The synthesis of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile involves the reaction of 2-chloro-4-phenyl-6-(2-thienyl)pyridine with sodium methylthiolate in the presence of a catalyst such as copper iodide. The resulting product is then treated with cyanogen bromide to obtain this compound.

Scientific Research Applications

2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been studied for its potential use in various fields, including cancer research, neuroprotection, and as an anti-inflammatory agent. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to protect neuronal cells from oxidative stress and prevent neurodegeneration. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(12-6-3-2-4-7-12)10-15(19-17)16-8-5-9-21-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMIATGELIRABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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